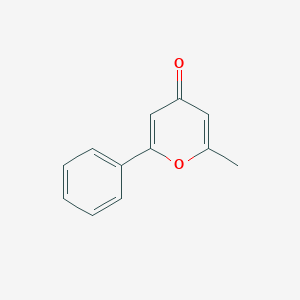

![molecular formula C17H14N2O2 B184245 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol CAS No. 3009-53-8](/img/structure/B184245.png)

4-[(4-Methoxyphenyl)diazenyl]-1-naphthol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

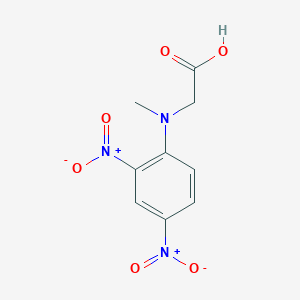

4-[(4-Methoxyphenyl)diazenyl]-1-naphthol, also known as Sudan I, is a synthetic azo dye that is widely used in various industries, including food, cosmetics, and textiles. However, its use has been banned in many countries due to its potential health hazards, including carcinogenicity and genotoxicity. Despite its negative effects, Sudan I has found its place in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology.

Mecanismo De Acción

The mechanism of action of 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I is not well understood, but it is believed to involve the formation of reactive intermediates that can bind to DNA and proteins, leading to genotoxicity and carcinogenicity. 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in neurotransmitter metabolism.

Efectos Bioquímicos Y Fisiológicos

4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I has been shown to induce DNA damage and mutations in various cell types, including human lymphocytes and bacteria. It has also been shown to cause oxidative stress and lipid peroxidation in animal models, leading to tissue damage and inflammation. In addition, 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I has been shown to affect the activity of certain enzymes and receptors in the central nervous system, leading to changes in behavior and cognitive function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I in lab experiments is its low cost and availability. It is also relatively stable and easy to handle. However, one major limitation is its potential health hazards, which require careful handling and disposal. In addition, 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I is not a natural compound and may not accurately represent the behavior of other compounds in biological systems.

Direcciones Futuras

There are several future directions for the scientific research on 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I. One direction is to investigate the molecular mechanism of genotoxicity and carcinogenicity, which may provide insights into the development of safer synthetic dyes. Another direction is to explore the potential therapeutic applications of 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I, particularly in the treatment of neurodegenerative diseases and cancer. Finally, further studies are needed to evaluate the potential environmental impact of 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I and other synthetic dyes, and to develop more sustainable and eco-friendly alternatives.

Métodos De Síntesis

4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I can be synthesized by the diazotization of 4-aminoazobenzene with sodium nitrite and hydrochloric acid, followed by coupling with 1-naphthol in the presence of sodium hydroxide. The resulting product is then purified by recrystallization from a suitable solvent.

Aplicaciones Científicas De Investigación

4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I has been widely used as a model compound in various scientific research studies, including analytical chemistry, biochemistry, and pharmacology. In analytical chemistry, 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I has been used as a standard reference material for the calibration of analytical instruments, such as UV-visible spectrophotometers and high-performance liquid chromatography (HPLC) systems. In biochemistry, 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I has been used as a probe to study the binding interactions between small molecules and proteins, as well as to investigate the mechanism of enzyme-catalyzed reactions. In pharmacology, 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I has been used as a tool to study the pharmacokinetics and pharmacodynamics of drugs, as well as to screen potential drug candidates.

Propiedades

Número CAS |

3009-53-8 |

|---|---|

Nombre del producto |

4-[(4-Methoxyphenyl)diazenyl]-1-naphthol |

Fórmula molecular |

C17H14N2O2 |

Peso molecular |

278.3 g/mol |

Nombre IUPAC |

4-[(4-methoxyphenyl)diazenyl]naphthalen-1-ol |

InChI |

InChI=1S/C17H14N2O2/c1-21-13-8-6-12(7-9-13)18-19-16-10-11-17(20)15-5-3-2-4-14(15)16/h2-11,20H,1H3 |

Clave InChI |

QZCLBEBNASDFHA-KNTRCKAVSA-N |

SMILES isomérico |

COC1=CC=C(C=C1)N/N=C/2\C=CC(=O)C3=CC=CC=C23 |

SMILES |

COC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)O |

SMILES canónico |

COC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)O |

Otros números CAS |

3009-53-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B184172.png)